molecular formula C13H23F3N2 B2442187 1-[2-(Piperidin-1-yl)ethyl]-3-(trifluoromethyl)piperidine CAS No. 2097858-75-6

1-[2-(Piperidin-1-yl)ethyl]-3-(trifluoromethyl)piperidine

Cat. No.: B2442187
CAS No.: 2097858-75-6
M. Wt: 264.336
InChI Key: OHUDYXSPUDOVIR-UHFFFAOYSA-N
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Description

1-[2-(Piperidin-1-yl)ethyl]-3-(trifluoromethyl)piperidine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Scientific Research Applications

1-[2-(Piperidin-1-yl)ethyl]-3-(trifluoromethyl)piperidine has several scientific research applications:

Future Directions

Piperidine and its derivatives continue to be a focus of research in the field of drug discovery, with new synthetic methods and potential applications being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Piperidin-1-yl)ethyl]-3-(trifluoromethyl)piperidine typically involves the reaction of piperidine with ethyl trifluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Piperidin-1-yl)ethyl]-3-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-[2-(Piperidin-1-yl)ethyl]-3-(trifluoromethyl)piperidine is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-piperidin-1-ylethyl)-3-(trifluoromethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23F3N2/c14-13(15,16)12-5-4-8-18(11-12)10-9-17-6-2-1-3-7-17/h12H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUDYXSPUDOVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2CCCC(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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